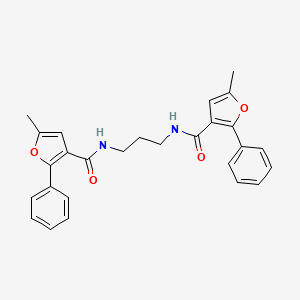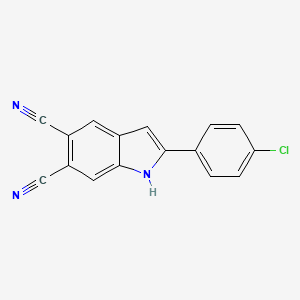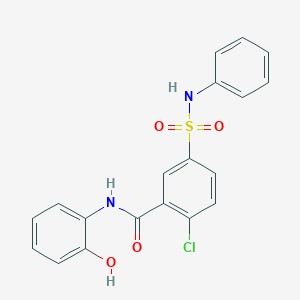![molecular formula C13H11FN4S B11050907 6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050907.png)
6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-シクロブチル-3-(3-フルオロフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールは、トリアゾール環とチアジアゾール環を組み合わせた複素環化合物です。
合成方法
合成経路と反応条件
6-シクロブチル-3-(3-フルオロフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールの合成は、通常、適切な前駆体を制御された条件下で環化することにより行われます。一般的な方法の1つは、3-(3-フルオロフェニル)-1H-1,2,4-トリアゾール-5-チオールとシクロブタノンを、炭酸カリウムなどの塩基の存在下で反応させることです。この反応は通常、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で、環化プロセスを促進するために高温で行われます。
工業生産方法
工業規模の生産では、反応パラメータをより適切に制御し、収率を向上させることができる連続フローリアクターを使用することで、合成を最適化できます。自動化システムを使用すると、合成プロセスの再現性とスケーラビリティをさらに向上させることができます。
化学反応解析
反応の種類
6-シクロブチル-3-(3-フルオロフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化でき、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、対応するチオールまたはアミンを生成します。
置換: 求核置換反応は、フルオロフェニル環で起こることがあり、アミンやチオールなどの求核剤がフッ素原子を置換します。
一般的な試薬と条件
酸化: 室温での酢酸中の過酸化水素。
還元: テトラヒドロフラン(THF)中での還流下での水素化リチウムアルミニウム。
置換: 高温でのDMF中での水素化ナトリウム。
主な生成物
酸化: スルホキシドおよびスルホン。
還元: チオールおよびアミン。
置換: アミノまたはチオール置換誘導体。
科学研究への応用
6-シクロブチル-3-(3-フルオロフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールは、さまざまな科学研究用途で検討されてきました。
化学: より複雑な複素環化合物を合成するためのビルディングブロックとして使用されます。
生物学: 特に代謝経路に関与する酵素を標的とする酵素阻害剤としての可能性について調査されています。
医学: 抗癌剤、抗菌剤、および抗炎症剤としての特性について研究されています。前臨床試験で、潜在的な治療薬として有望であることが示されています。
工業: 特定の電気的または光学特性を持つ新しい材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thiol with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.
化学反応の分析
Types of Reactions
6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
6-シクロブチル-3-(3-フルオロフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。この化合物は、活性部位に結合することにより、酵素活性を阻害することができ、基質へのアクセスを遮断します。この阻害は、代謝経路を阻害し、炎症の軽減や癌細胞の増殖の阻害などの治療効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアゾール: シクロブチルおよびフルオロフェニル置換基を欠いているが、類似の構造的特徴を持つ親化合物です。
3-(3-フルオロフェニル)-1,2,4-トリアゾール: チアジアゾール環を欠いているが、フルオロフェニルおよびトリアゾール部分を共有しています。
シクロブチル-1,2,4-トリアゾール: フルオロフェニルおよびチアジアゾール成分を欠いているが、シクロブチルおよびトリアゾール環を含んでいます。
ユニークさ
6-シクロブチル-3-(3-フルオロフェニル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールは、シクロブチル、フルオロフェニル、トリアゾール、およびチアジアゾール部分を組み合わせているため、ユニークです。このユニークな構造は、独特の物理化学的特性と生物活性を与え、創薬やその他の科学研究用途のための貴重な足場となっています。
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A parent compound with similar structural features but lacking the cyclobutyl and fluorophenyl substituents.
3-(3-Fluorophenyl)-1,2,4-triazole: Shares the fluorophenyl and triazole moieties but lacks the thiadiazole ring.
Cyclobutyl-1,2,4-triazole: Contains the cyclobutyl and triazole rings but lacks the fluorophenyl and thiadiazole components.
Uniqueness
6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of cyclobutyl, fluorophenyl, triazole, and thiadiazole moieties. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable scaffold for drug development and other scientific research applications.
特性
分子式 |
C13H11FN4S |
|---|---|
分子量 |
274.32 g/mol |
IUPAC名 |
6-cyclobutyl-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H11FN4S/c14-10-6-2-5-9(7-10)11-15-16-13-18(11)17-12(19-13)8-3-1-4-8/h2,5-8H,1,3-4H2 |
InChIキー |
OQQOJQZEDWBSKM-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11050831.png)
![methyl 4-({[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate](/img/structure/B11050849.png)
![2-[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11050858.png)
![3-(4-chlorobenzyl)-6-(5-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050871.png)

![3-(5-Butylthiophen-2-yl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11050887.png)
![2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-](/img/structure/B11050892.png)
![4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B11050894.png)
![1-Benzyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050899.png)

![1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050912.png)
![3-amino-N-(4-methyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050914.png)


